2,3,4,6-Tetrabenzoyl-D-glucopyranose

Description

BenchChem offers high-quality 2,3,4,6-Tetrabenzoyl-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,6-Tetrabenzoyl-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C34H28O10 |

|---|---|

Molecular Weight |

596.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34?/m1/s1 |

InChI Key |

FCDYAJBVISGNLC-RIKJQNKOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

2,3,4,6-Tetrabenzoyl-D-glucopyranose structure and properties

An In-depth Technical Guide to 2,3,4,6-Tetrabenzoyl-D-glucopyranose: Structure, Properties, and Applications

Introduction

In the field of synthetic organic chemistry, particularly in the realm of glycochemistry, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. 2,3,4,6-Tetrabenzoyl-D-glucopyranose is a key intermediate in which the hydroxyl groups of D-glucose at positions 2, 3, 4, and 6 are masked by benzoyl esters. This protection strategy leaves the anomeric hydroxyl group at position 1 available for selective modification, making it an invaluable building block for the synthesis of a wide array of glycosides, oligosaccharides, and glycosylated pharmaceuticals. The benzoyl groups offer the advantage of being "disarming" electron-withdrawing groups, which can influence the stereochemical outcome of glycosylation reactions. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 2,3,4,6-Tetrabenzoyl-D-glucopyranose for researchers, scientists, and professionals in drug development.

Structure and Stereochemistry

2,3,4,6-Tetrabenzoyl-D-glucopyranose consists of a central D-glucopyranose ring with four of its five hydroxyl groups acylated to form benzoate esters. The anomeric carbon (C-1) retains a free hydroxyl group, which can exist in either the α or β configuration. In solution, these anomers can interconvert. The bulky benzoyl groups significantly influence the molecule's conformation and reactivity.

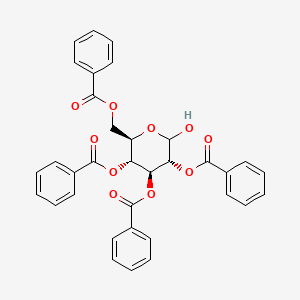

Caption: Chemical structure of 2,3,4,6-Tetrabenzoyl-D-glucopyranose.

Physicochemical Properties

2,3,4,6-Tetrabenzoyl-D-glucopyranose is a white to off-white crystalline solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 64768-20-3 | [2][3] |

| Molecular Formula | C₃₄H₂₈O₁₀ | [2] |

| Molecular Weight | 596.58 g/mol | [2] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in DMF, DMSO, Ethanol | [3] |

| Storage | -20°C | [3] |

Synthesis and Purification

The synthesis of 2,3,4,6-Tetrabenzoyl-D-glucopyranose is typically achieved through the direct benzoylation of D-glucose. This approach is often complicated by the formation of multiple products due to the similar reactivity of the different hydroxyl groups. However, by carefully controlling the reaction conditions, it is possible to achieve the desired tetrabenzoylated product.

Experimental Protocol: Benzoylation of D-Glucose

This protocol is adapted from general procedures for the benzoylation of sugars.[4][5]

Materials:

-

D-glucose

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N) or Pyridine

-

Benzoyl chloride (BzCl)

-

Ethyl acetate

-

Dichloromethane

-

1M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve D-glucose in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (approximately 5.2 equivalents) to the solution and stir.[5]

-

Cool the reaction mixture in an ice bath (0°C).

-

Slowly add benzoyl chloride (approximately 5.4 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.[5]

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography - TLC).

-

Upon completion, add ethyl acetate to the reaction mixture to precipitate triethylamine hydrochloride salt.[5]

-

Filter the mixture to remove the salt and wash the solid with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure 2,3,4,6-Tetrabenzoyl-D-glucopyranose.

Caption: Synthetic workflow for 2,3,4,6-Tetrabenzoyl-D-glucopyranose.

Spectroscopic Characterization

The structure and purity of 2,3,4,6-Tetrabenzoyl-D-glucopyranose are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric proton (H-1) in the region of δ 5.5-6.5 ppm. The coupling constant between H-1 and H-2 can distinguish between the α (J ≈ 3-4 Hz) and β (J ≈ 7-8 Hz) anomers. The other sugar ring protons will appear in the δ 4.0-5.5 ppm region. The aromatic protons of the four benzoyl groups will give rise to complex multiplets in the δ 7.2-8.2 ppm range.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the anomeric carbon (C-1) around δ 90-100 ppm.[7] The other carbons of the glucopyranose ring will resonate between δ 60-80 ppm. The carbonyl carbons of the benzoate esters will appear around δ 165-170 ppm, and the aromatic carbons will be in the δ 128-135 ppm region.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2,3,4,6-Tetrabenzoyl-D-glucopyranose is expected to show:

-

A broad absorption band around 3500 cm⁻¹ corresponding to the O-H stretch of the free anomeric hydroxyl group.

-

Strong absorption bands around 1720-1740 cm⁻¹ due to the C=O stretching of the benzoate esters.

-

Absorption bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching of the aromatic rings.

-

C-O stretching bands for the esters and ethers in the 1300-1000 cm⁻¹ region.

Applications in Organic Synthesis

2,3,4,6-Tetrabenzoyl-D-glucopyranose is a versatile intermediate in organic synthesis, primarily used as a glycosyl donor for the formation of glycosidic bonds.[1]

Glycosylation Reactions

The free anomeric hydroxyl group can be activated to form a good leaving group, which is then displaced by a nucleophile (a glycosyl acceptor, such as an alcohol or another sugar) to form a glycoside. The electron-withdrawing nature of the benzoyl groups is known to influence the stereoselectivity of glycosylation, often favoring the formation of the 1,2-trans glycosidic linkage due to neighboring group participation by the C-2 benzoate ester.

Caption: Generalized workflow for a glycosylation reaction.

Pharmaceutical Development

The ability to synthesize complex glycosylated molecules is crucial in drug development.[1] Many biologically active natural products and pharmaceuticals are glycosides. 2,3,4,6-Tetrabenzoyl-D-glucopyranose serves as a key building block in the synthesis of these compounds, where the introduction of a sugar moiety can enhance properties such as solubility, bioavailability, and stability.[1]

Conclusion

2,3,4,6-Tetrabenzoyl-D-glucopyranose is a fundamentally important molecule in carbohydrate chemistry. Its synthesis, while requiring careful control, provides a versatile platform for a wide range of synthetic transformations. The benzoyl protecting groups not only mask the reactivity of the hydroxyl groups but also play a crucial role in directing the stereochemical outcome of glycosylation reactions. For researchers and professionals in organic synthesis and drug development, a thorough understanding of the properties and reactivity of this compound is essential for the design and execution of synthetic strategies targeting complex glycosylated molecules with significant biological and therapeutic potential.

References

- Kovač, P., & Glaudemans, C. P. J. (2007).

- Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976). New method for the benzylation of hindered sugar hydroxyls. Tetrahedron Letters, 17(40), 3535-3536.

- CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses. (2018).

- DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ... (1997).

- van der Merwe, M. J., & van Wyk, L. (1981). Benzoylation of carbohydrate derivatives containing regioselectively activated secondary hydroxyl groups. South African Journal of Chemistry, 34(3), 65-70.

- Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 1098–1124.

- Wu, S. H., & Hwu, J. R. (2010). A simple preparation of 2,3,4,6-tetra-O-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study. Molecules, 15(1), 379-393.

- CN114560897A - Post-treatment method for preparing all-benzoylated glucose. (2022).

-

ResearchGate. (n.d.). 1H and 13C NMR spectroscopic data of compounds 1 and 2. Retrieved from [Link]

- Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- Al-Rawi, J. M. A., & Al-Sagheer, F. A. (2013). Nuclear Magnetic Resonance (NMR) Analysis of D-(+)-Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. IOSR Journal of Applied Chemistry, 5(5), 1-7.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose | CAS 64768-20-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN114560897A - Post-treatment method for preparing all-benzoylated glucose - Google Patents [patents.google.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. scispace.com [scispace.com]

solubility of 2,3,4,6-Tetrabenzoyl-D-glucopyranose in organic solvents

An In-depth Technical Guide to the Solubility of 2,3,4,6-Tetrabenzoyl-D-glucopyranose in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3,4,6-Tetrabenzoyl-D-glucopyranose, a pivotal intermediate in synthetic carbohydrate chemistry and drug development. For researchers, scientists, and formulation experts, a deep understanding of this compound's behavior in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the success of synthetic campaigns. This document synthesizes available quantitative and qualitative data, elucidates the physicochemical principles governing its solubility, and presents a rigorous, field-proven protocol for empirical solubility determination.

Introduction: The Role of 2,3,4,6-Tetrabenzoyl-D-glucopyranose in Modern Synthesis

2,3,4,6-Tetrabenzoyl-D-glucopyranose is a derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzoyl esters. This strategic protection renders the molecule significantly more lipophilic than its parent carbohydrate, enhancing its solubility in a wide array of organic solvents.[1] The benzoyl groups are stable under various reaction conditions but can be removed when necessary, making this compound a versatile building block in the synthesis of complex glycosylated molecules, which are crucial in the development of novel therapeutics and biologically active probes.[1]

A precise understanding of its solubility is not merely academic; it is a critical parameter that dictates solvent selection for:

-

Homogeneous Reaction Conditions: Ensuring all reactants are in the same phase for optimal reaction kinetics.

-

Purification by Crystallization: Identifying suitable solvent/anti-solvent systems for efficient isolation of the pure compound.

-

Chromatographic Separation: Selecting appropriate mobile phases for flash chromatography or HPLC.

-

Formulation and Dosing: Preparing stock solutions of known concentrations for assays and further reactions.

This guide aims to provide the foundational knowledge and practical methodologies required to confidently work with this important synthetic intermediate.

Table 1: Physicochemical Properties of 2,3,4,6-Tetrabenzoyl-β-D-glucopyranose

| Property | Value | Reference(s) |

| CAS Number | 64768-20-3 | [1][2] |

| Molecular Formula | C₃₄H₂₈O₁₀ | [1][2] |

| Molecular Weight | 596.6 g/mol | [2] |

| Appearance | A crystalline solid | [1][2] |

| Melting Point | 120-124 °C | [1] |

Theoretical Framework: The Science of Solubility

The solubility of a solid in a liquid is governed by a combination of factors, primarily the intermolecular forces between the solute and solvent molecules, temperature, and pressure.[3] For a complex molecule like 2,3,4,6-Tetrabenzoyl-D-glucopyranose, the interplay between its large, non-polar benzoyl groups and the residual polarity of the pyranose ring is key.

Causality Behind Solubility:

-

"Like Dissolves Like": This fundamental principle is the cornerstone of solvent selection.[4][5] The four bulky benzoyl groups impart a significant non-polar character to the molecule. This structure suggests that the compound will be more soluble in solvents that can effectively interact with these aromatic rings through van der Waals forces and π-stacking. Conversely, its solubility in highly polar, protic solvents like water is expected to be negligible.

-

Molecular Architecture: While the benzoyl groups dominate, the core is still a glucopyranose ring with oxygen atoms, contributing some polar character. This duality means that solvents with moderate polarity or those capable of acting as hydrogen bond acceptors (like ethers or esters) can also be effective.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[3][6] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions.[3] This principle is fundamental to purification by recrystallization.

Caption: Interplay of factors governing the solubility of the target compound.

Solubility Profile

Quantitative Solubility Data

The following data has been reported for the β-anomer of 2,3,4,6-Tetrabenzoyl-D-glucopyranose.

Table 2: Quantitative Solubility

| Solvent | Concentration | Temperature | Source |

| DMF (Dimethylformamide) | 30 mg/mL | Not Specified | [2] |

| DMSO (Dimethyl sulfoxide) | 30 mg/mL | Not Specified | [2] |

| Ethanol | 30 mg/mL | Not Specified | [2] |

| Ethanol:PBS (pH 7.2) (1:2) | 0.33 mg/mL | Not Specified | [2] |

This data highlights the compound's high solubility in polar aprotic solvents (DMF, DMSO) and a common polar protic solvent (Ethanol), with significantly reduced solubility in aqueous mixtures.

Qualitative and Inferred Solubility

By examining the behavior of structurally similar compounds, such as 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, we can infer likely solvent candidates. The benzyl ether protecting groups are analogous to benzoyl esters in that they are large, aromatic, and increase lipophilicity.

Table 3: Inferred Qualitative Solubility Profile

| Solvent | Expected Solubility | Rationale & Supporting Evidence |

| Chloroform (CHCl₃) | Soluble | A good solvent for the analogous tetra-O-benzyl derivative.[7] Its moderate polarity effectively solvates the molecule. |

| Dichloromethane (CH₂Cl₂) | Soluble | Frequently used as a reaction solvent for protected carbohydrates.[7] |

| Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent, often used to dissolve the compound before precipitation with an anti-solvent.[7] |

| Acetone | Soluble | Utilized as a solvent during the synthesis of the related tetra-O-benzyl compound.[8] |

| Toluene | Likely Soluble | An apolar aromatic solvent that can interact favorably with the benzoyl groups.[7] |

| Hexane / Heptane | Sparingly Soluble / Insoluble | Non-polar alkanes are poor solvents for this molecule and are effectively used as anti-solvents to induce precipitation or crystallization.[7] |

| Methanol (MeOH) | Soluble (especially when hot) | The analogous tetra-O-benzyl derivative is dissolved in boiling methanol for crystallization.[7] |

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

For precise, application-specific data, empirical determination is essential. The Shake-Flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a crystalline compound. It is a self-validating system because it is designed to ensure a saturated solution is achieved and accurately measured.

Objective: To determine the maximum mass of 2,3,4,6-Tetrabenzoyl-D-glucopyranose that can dissolve in a given volume of a specific solvent at a controlled temperature.

Materials:

-

2,3,4,6-Tetrabenzoyl-D-glucopyranose (crystalline solid, purity ≥98%)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, Gravimetric analysis equipment)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the crystalline solute to a vial containing a known volume of the solvent. "Excess" is critical; undissolved solid must remain visible to ensure the solution is saturated. Causality: The presence of a solid phase in equilibrium with the liquid phase is the definition of a saturated solution.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours). Causality: Continuous agitation ensures intimate contact between the solute and solvent, while a long equilibration time guarantees that the system has reached thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 24 hours. This allows the excess, undissolved solid to settle. Causality: This step is crucial to avoid contaminating the liquid sample with solid particles, which would artificially inflate the measured concentration.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial or volumetric flask. Causality: Filtration is a mandatory step to remove any suspended micro-particles, ensuring that only the dissolved solute is measured.

-

Quantification: Determine the concentration of the solute in the filtered sample.

-

Gravimetric Method (for non-volatile solvents): Accurately weigh the filtered sample. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature below the solute's decomposition point. Weigh the remaining solid residue. The solubility is calculated as mass of residue per volume or mass of solvent.

-

Chromatographic Method (e.g., HPLC-UV): Dilute the filtered sample with a known volume of a suitable mobile phase. Quantify the concentration against a pre-prepared calibration curve of the compound. This method is highly accurate and requires less material.

-

-

Data Analysis: Express the solubility in standard units (e.g., mg/mL, g/L, or mol/L). Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

References

-

ResearchGate. What is a suitable solvent to crystallize 2,3,4,6-Tetra-O-benzyl-D-galactopyranose?. (2012-08-08). [Link]

- HHS Science - Mr. Gerber.

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. (2023-01-29). [Link]

-

YouTube. 4.1 Factors That Affect Solubility. (2016-04-22). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. HHS Science - Mr. Gerber - Factors that Affect Solubility [sites.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 4132-28-9 [chemicalbook.com]

1H NMR spectrum of 2,3,4,6-Tetrabenzoyl-D-glucopyranose

An In-Depth Technical Guide to the 1H NMR Spectrum of 2,3,4,6-Tetrabenzoyl-D-glucopyranose

Executive Summary & Strategic Importance

2,3,4,6-Tetrabenzoyl-D-glucopyranose (TBG) is a pivotal intermediate in carbohydrate chemistry, serving as a "armed" or "disarmed" glycosyl donor precursor depending on the specific glycosylation protocol. Unlike its fully protected counterpart (pentabenzoyl glucose), TBG possesses a free anomeric hydroxyl group (C1-OH). This structural feature dictates its behavior in solution: it exists as a dynamic equilibrium between

For the researcher, the 1H NMR spectrum of TBG is not a static fingerprint but a snapshot of this equilibrium. Mastering its interpretation requires understanding the interplay between the electron-withdrawing benzoyl groups, the anomeric effect, and the solvent environment. This guide provides a rigorous framework for structural validation, distinguishing TBG from common impurities like benzoic acid or hydrolyzed byproducts.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must establish the structural expectations. The glucose backbone adopts a

The Anomeric Equilibrium

In non-polar solvents like CDCl

- -Anomer: Axial OH at C1. H1 is equatorial.

- -Anomer: Equatorial OH at C1. H1 is axial.

Key NMR Parameters (Predicted)

| Proton | Multiplicity | Coupling Constant ( | Chemical Shift ( | Structural Cause |

| H-1 ( | Doublet (d) | ~5.7 - 5.9 ppm | Equatorial H1, gauche to H2. | |

| H-1 ( | Doublet (d) | ~4.8 - 5.2 ppm | Axial H1, anti-periplanar to H2. | |

| H-3 | Triplet (t) | ~5.8 - 6.2 ppm | Flanked by two Bz groups; typically most deshielded.[1] | |

| H-2 | dd or t | ~5.3 - 5.6 ppm | Deshielded by C2-OBz. | |

| H-4 | Triplet (t) | ~5.4 - 5.7 ppm | Deshielded by C4-OBz. | |

| H-6a/b | Multiplet | - | ~4.4 - 4.7 ppm | Deshielded by C6-OBz. |

| H-5 | Multiplet | - | ~4.2 - 4.5 ppm | Only ring proton not directly attached to an ester. |

| Aromatic | Multiplets | - | 7.2 - 8.1 ppm | 20 Protons from 4 Benzoyl groups. |

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize artifacts (such as acyl migration or decomposition), follow this strict protocol.

Step 1: Solvent Selection

-

Standard: Chloroform-d (CDCl

) .-

Pros: Good solubility, distinct separation of OH signals, clear anomeric resolution.

-

Cons: Acidic traces in CDCl

can catalyze mutarotation or hydrolysis. -

Mitigation: Filter CDCl

through basic alumina or use silver foil-stabilized solvent if the sample is unstable.

-

-

Alternative: DMSO-d

.-

Use Case: If observing the H1-OH coupling is required to prove the hemiacetal nature.

-

Effect: H1 often appears as a triplet (coupled to H2 and OH) unless D

O exchange occurs.

-

Step 2: Sample Preparation

-

Weigh 5–10 mg of TBG into a clean vial.

-

Add 0.6 mL of solvent.

-

Vortex until fully dissolved. Ensure no suspension remains (benzoylated sugars can be sticky).

-

Transfer to a high-quality NMR tube (5 mm).

Step 3: Acquisition Parameters (400 MHz or higher)

-

Pulse Angle: 30° or 45° (to prevent saturation of slow-relaxing aromatic protons).

-

Relaxation Delay (D1):

2.0 seconds. The aromatic protons have long T1 times; insufficient delay will distort integration ratios (Aromatic vs Skeletal). -

Scans: 16–64 (sufficient for 10 mg).

-

Temperature: 298 K (25°C).

Spectral Interpretation: The "Self-Validating" Workflow

The interpretation logic follows a subtractive approach: Identify the obvious, quantify the ratio, and then assign the complex backbone.

Zone 1: The Aromatic Region (7.0 – 8.2 ppm)

This is your internal standard for "Benzoyl Integrity."

-

Expectation: Three sets of multiplets corresponding to ortho, meta, and para protons of the four benzoyl rings.

-

Validation: Integration must equal 20H relative to the anomeric proton (normalized to 1H total for

). -

Red Flag: If integration > 20H or if sharp singlets appear ~8.1 ppm, suspect free Benzoic Acid (hydrolysis byproduct).

Zone 2: The Anomeric Region (4.8 – 6.0 ppm)

This region determines the

-

Signal A (H-1

): Look for a doublet around 5.8 ppm .-

Measure

. It should be 3.0 – 4.0 Hz (cis-coupling).

-

-

Signal B (H-1

): Look for a doublet around 5.1 ppm .-

Measure

. It should be 7.5 – 8.5 Hz (trans-diaxial coupling).

-

-

Calculation:

Typical equilibrium in CDCl

Zone 3: The "Deshielded" Ring (5.2 – 6.2 ppm)

The benzoyl groups push H2, H3, and H4 downfield.

-

H-3: Usually the most downfield ring proton (approx 6.0 - 6.2 ppm) due to being flanked by two esters. It appears as a triplet (

Hz). -

H-2 & H-4: Often overlap or appear as distinct triplets/doublet-of-doublets between 5.3 and 5.7 ppm.

Zone 4: The Shielded Region (4.0 – 4.8 ppm)

-

H-6a/H-6b: The AB part of an ABX system. Look for two dd signals around 4.5 – 4.7 ppm.

-

H-5: The "gatekeeper" of the sugar. It is usually the most upfield skeletal signal (~4.2 – 4.5 ppm) because it is not directly attached to an oxygen bearing a benzoyl group (it is attached to the ring oxygen and C6).

Diagrammatic Workflows

Figure 1: Structural Assignment Logic

This diagram illustrates the decision tree for assigning the anomeric configuration based on coupling constants.

Caption: Logic flow for distinguishing

Figure 2: Synthesis & Impurity Analysis

This workflow highlights how to validate the purity of TBG prepared from the pentabenzoyl precursor.

Caption: Synthesis validation workflow tracking the shift of H1 and aromatic integration to detect incomplete deprotection or over-hydrolysis.

Troubleshooting & Common Pitfalls

| Observation | Diagnosis | Corrective Action |

| H1 appears as a triplet | Sample is in DMSO-d | This is normal (coupling to OH). Add a drop of D |

| Extra doublet ~6.6 ppm | Unreacted Pentabenzoyl glucose. | Check integration. If significant, repurify via column chromatography (Pentabenzoyl is much less polar). |

| Sharp singlet ~8.1 ppm | Free Benzoic Acid. | Wash the sample dissolved in DCM with saturated NaHCO |

| Broad/Missing OH signal | Rapid exchange with water in solvent. | Dry the solvent over molecular sieves or ignore if structural assignment is otherwise clear. |

| Complex multiplets 3.5-4.0 ppm | Hydrolysis to free glucose (loss of benzoyl groups). | The sample has degraded. Benzoyl groups usually stay intact, but strong base exposure strips them. |

References

-

Zhang, Z., et al. (2011). "Selective Anomeric Deacetylation of Peracetylated Sugars." Carbohydrate Research. (Validates general deprotection strategies and NMR trends for tetra-protected sugars).

-

Cazalet-Colleul, C., et al. (2024). "Synthesis of 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose." Organic Syntheses. (Standard protocol for hydrolysis of 1-bromo-sugar).

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. (Authoritative text on coupling constants and anomeric effects).

-

BenchChem Technical Data. "Spectroscopic Validation of Protected Glucose Derivatives." (General reference for chemical shift ranges of benzoylated carbohydrates).

Sources

The Beta-Directing Architect: A Technical Guide to 2,3,4,6-Tetrabenzoyl-D-glucopyranose

[1][2]

Executive Summary

In the precise world of carbohydrate chemistry, 2,3,4,6-Tetrabenzoyl-D-glucopyranose (TBG) is not merely a protected intermediate; it is a privileged scaffold designed for stereochemical control.[1][2] Unlike its ether-protected counterpart (2,3,4,6-tetra-O-benzyl-D-glucose), which is "armed" for high reactivity but offers little stereochemical guidance, TBG is "disarmed" yet highly directive.[1][2]

Its utility hinges on the C-2 Benzoyl ester , which enforces Neighboring Group Participation (NGP) .[1][2] This mechanism effectively blocks the

Part 1: Structural Dynamics & Mechanistic Utility[1][2]

The "Disarmed" Advantage

In glycosylation, "armed" donors (ethers) react rapidly but often yield anomeric mixtures (

The Mechanism: Neighboring Group Participation (NGP)

The defining feature of TBG is the ester at C-2. Upon activation of the anomeric leaving group (LG), the carbonyl oxygen of the C-2 benzoyl group attacks the anomeric carbon (C-1). This forms a five-membered dioxolenium (acyloxonium) ion intermediate.[1][2]

This intermediate is the stereochemical gatekeeper:

-

It forms a rigid bicyclic system.[2]

-

It physically blocks the bottom face (

-face) of the ring. -

The glycosyl acceptor (alcohol) is forced to attack from the top face (

-face) in an

Figure 1: The mechanistic pathway of Neighboring Group Participation (NGP) ensuring

Part 2: Preparation of the Core Scaffold

Synthesis of TBG requires a strategy distinct from benzyl ethers. While benzyl ethers are often made from methyl glucoside, TBG is most efficiently synthesized via the Perbenzoylation-Selective Hydrolysis route.

Protocol: Synthesis of 2,3,4,6-Tetrabenzoyl-D-glucopyranose

Target: Selective removal of the anomeric (C-1) benzoyl group from 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose.[1][2]

Step 1: Perbenzoylation

-

Reagents: D-Glucose, Benzoyl Chloride (BzCl), Pyridine.[1][2]

-

Procedure: Dissolve D-glucose in pyridine at 0°C. Add BzCl (5.5 eq) dropwise. Warm to RT and stir overnight. Pour into ice water to precipitate the pentabenzoate.

-

Yield: >90% (Mixture of

pentabenzoates).[1][2]

Step 2: Regioselective Anomeric Deprotection

The anomeric ester is electronically distinct and more labile than the secondary (C-2, C-3, C-4) or primary (C-6) esters.[1]

-

Reagents: Benzylamine (BnNH

) in DMF or Hydrazine Acetate in DMF.[1][2] -

Mechanism: The nucleophilic amine attacks the most electrophilic carbonyl. The anomeric position, being an acetal ester, activates the leaving group ability of the sugar moiety, making the C-1 ester most susceptible to aminolysis.

Detailed Workflow:

-

Dissolution: Dissolve 1,2,3,4,6-penta-O-benzoyl-D-glucopyranose (10 g, 14.3 mmol) in dry DMF (50 mL).

-

Reagent Addition: Cool to 0°C. Add Benzylamine (1.7 mL, 15.7 mmol, 1.1 eq) dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Pentabenzoate

, Tetrabenzoate -

Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/pyridine), saturated NaHCO

, and brine. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Result: 2,3,4,6-Tetrabenzoyl-D-glucopyranose (TBG) as a white foam/solid.[1][2][3][4]

Note: The product exists as an equilibrium mixture of

Part 3: Activation Pathways (The "Warhead" Installation)

To utilize TBG in synthesis, the C-1 hydroxyl must be converted into a leaving group.[2]

Comparative Activation Strategies

| Method | Reagents | Stability | Reactivity | Use Case |

| Schmidt Donor (Imidate) | Moderate (Store at -20°C) | High | Complex acceptors, mild conditions.[1][2] | |

| Glycosyl Bromide | Low (Hydrolysis prone) | High | Simple alcohols, Koenigs-Knorr reactions.[1][2] | |

| Glycosyl Fluoride | DAST or HF-Pyridine | High | Moderate | Iterative synthesis, orthogonal protection.[1][2] |

Gold Standard Protocol: Synthesis of the Trichloroacetimidate

The Schmidt Donor is the industry standard for TBG activation due to its mild activation conditions (TMSOTf or

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Solvation: Dissolve TBG (5.0 g, 8.4 mmol) in anhydrous

(40 mL). -

Reagents: Add Trichloroacetonitrile (

, 4.2 mL, 42 mmol, 5 eq). -

Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) at 0°C. Crucial: Do not use excess base to avoid rearrangement to the N-acyl urea.

-

Monitoring: Reaction is usually complete in 1–2 hours.

-

Workup: Concentrate without aqueous wash (imidates are sensitive to hydrolysis).[1][2] Load directly onto a short silica plug pre-neutralized with 1%

in Hexane.[2] -

Elution: Elute with Hexane/EtOAc.

-

Product: 2,3,4,6-Tetrabenzoyl-D-glucopyranosyl trichloroacetimidate.[1][2]

Part 4: Application in Complex Synthesis

Workflow: Synthesis of Populin (Salicin Benzoate) Analog

This workflow demonstrates the coupling of TBG-Imidate with a phenolic acceptor.

Figure 2: Synthetic workflow from TBG activation to final glycoside.

Experimental Coupling Protocol

-

Mixture: Combine TBG-Imidate (1.0 eq) and Acceptor (e.g., Salicyl alcohol, 1.2 eq) in dry DCM. Add 4Å molecular sieves. Stir for 30 mins to remove trace water.

-

Promoter: Cool to -20°C. Add TMSOTf (0.1 eq).

-

Reaction: The reaction proceeds via the dioxolenium intermediate. The solution often turns yellow/orange (characteristic of the cation).

-

Quench: Add

to neutralize the acid. Filter sieves and concentrate.[2] -

Outcome: Exclusive formation of the

-glucoside.

Part 5: Troubleshooting & Optimization

Common Pitfall: Orthoester Formation

Symptom: The reaction yields a product with a similar mass but incorrect NMR (C-1 signal shifted upfield).[1] Cause: The acceptor attacked the C-2 dioxolenium carbon (the "bridge") rather than the anomeric C-1. Solution:

-

Solvent: Avoid THF or Ether. Use DCM or Toluene.

-

Temperature: Ensure the reaction is not too cold; sometimes slightly higher temperatures favor the thermodynamic glycoside over the kinetic orthoester.

-

Catalyst: Switch from TMSOTf to

(Lewis acid strength affects the equilibrium).

Stability of TBG

TBG is stable at room temperature but should be stored dry. The C-1 hydroxyl can mutarotate; however, this does not affect the activation step if carried out to completion.

References

-

Schmidt, R. R., & Michel, J. (1980).[1][2] Facile Synthesis of

- and -

Demchenko, A. V. (2003).[1][2] 1,2-cis O-Glycosylation: Methods, Strategies, Principles. Current Organic Chemistry. Link

-

Zhang, Z., et al. (1999).[1][2] Programmable One-Pot Oligosaccharide Synthesis. Journal of the American Chemical Society. Link[1][2]

-

Vankar, Y. D., et al. (2008).[1][2][5] Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides. Journal of Organic Chemistry. Link[1][2]

-

Crich, D. (2010).[1][2] Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. Link[1][2]

Methodological & Application

Application Note: High-Yield Synthesis and Purification of Per-O-benzoylated D-Glucose

Abstract & Scope

The benzoylation of D-glucose to form 1,2,3,4,6-penta-O-benzoyl-D-glucopyranose is a fundamental transformation in carbohydrate chemistry.[1] Unlike acetyl groups, benzoyl esters provide enhanced stability under acidic glycosylation conditions and often direct the stereoselectivity of glycosidic bond formation (neighboring group participation) to favor 1,2-trans linkages (e.g.,

This application note provides a rigorous, self-validating protocol for the per-benzoylation of D-glucose using the pyridine/benzoyl chloride method. We address common pitfalls—specifically the incomplete removal of pyridine and the control of anomeric ratios—and provide a validated purification strategy yielding high-purity

Strategic Planning (Pre-Lab)

Reaction Stoichiometry & Thermodynamics

The reaction requires functionalizing five hydroxyl groups. A stoichiometric excess of benzoyl chloride (BzCl) is mandatory to drive the reaction to completion and prevent the formation of partially substituted intermediates.

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| D-Glucose | 180.16 | 1.0 | Substrate (dried) |

| Benzoyl Chloride | 140.57 | 7.5 - 8.0 | Acylating Agent (excess) |

| Pyridine | 79.10 | Solvent/Excess | Solvent, Base, Catalyst |

-

Thermodynamic Control: The reaction typically yields a mixture of anomers. However, crystallization from ethanol/methanol preferentially isolates the thermodynamically more stable

-anomer (stabilized by the anomeric effect). -

Moisture Control: Benzoyl chloride reacts violently with water. D-Glucose is hygroscopic; it must be dried under vacuum (over

or by co-evaporation with toluene) prior to use to prevent reagent consumption.[1]

Safety & Hazard Analysis

-

Benzoyl Chloride: Potent lachrymator . All transfers must occur in a fume hood. Glassware should be rinsed with dilute NaOH before removal from the hood to hydrolyze residues.

-

Pyridine: Toxic, distinct unpleasant odor, and affects male fertility. Use double-gloves.

-

Exotherm: The reaction between pyridine and benzoyl chloride is exothermic. Active cooling (0°C) is required during addition.

Experimental Protocol

Phase A: Reaction Setup

-

Drying: Place D-glucose (5.0 g, 27.7 mmol) in a 250 mL round-bottom flask (RBF). Dry under high vacuum (0.1 mbar) for 2 hours at 40°C.

-

Solvation: Release vacuum under Argon/Nitrogen. Add anhydrous Pyridine (50 mL). Stir until the glucose is partially suspended/dissolved.

-

Note: Glucose dissolves slowly in pyridine. Complete dissolution often occurs only after the reaction initiates.

-

-

Cooling: Place the RBF in an ice-water bath (0°C). Allow to equilibrate for 15 minutes.

Phase B: Acylation

-

Addition: Transfer Benzoyl Chloride (24 mL, ~207 mmol, 7.5 equiv) to a pressure-equalizing addition funnel.

-

Controlled Drop: Add BzCl dropwise over 30–45 minutes.

-

Observation: The solution will turn yellow/orange. A white precipitate (Pyridinium Hydrochloride) will form.

-

Critical Control: Do not allow the temperature to rise above 10°C during addition to minimize side reactions (e.g., elimination).

-

-

Completion: Remove the ice bath. Stir at Room Temperature (RT) for 12–16 hours (overnight).

-

Monitoring: Check TLC (30% EtOAc in Hexanes). The baseline glucose spot should disappear, replaced by a high

UV-active spot (

-

Phase C: Workup & Pyridine Removal

The primary failure mode in this synthesis is residual pyridine, which hampers crystallization.

-

Quench: Pour the reaction mixture into 400 mL of ice-water containing crushed ice. Stir vigorously for 30 minutes.

-

Mechanism:[3] This hydrolyzes excess BzCl to benzoic acid and dissolves pyridinium salts. The product will precipitate as a sticky white/yellow gum or solid.

-

-

Extraction: Decant the aqueous layer if possible, or extract the entire mixture with Dichloromethane (DCM, 3 x 100 mL).

-

Acid Wash (Critical): Wash the combined organic layers with 1M HCl (2 x 100 mL) .

-

Why: This protonates residual pyridine into water-soluble pyridinium chloride, effectively removing it from the organic phase.[1]

-

-

Neutralization: Wash with Saturated Aqueous

(2 x 100 mL) to remove benzoic acid byproducts. Caution: -

Drying: Wash with Brine (1 x 100 mL), dry over anhydrous

, filter, and concentrate on a rotary evaporator to yield a crude syrup.

Phase D: Purification (Crystallization)[2]

-

Dissolve the crude syrup in a minimum amount of boiling Ethanol (95%) or Methanol.

-

Allow the solution to cool slowly to RT, then place in a refrigerator (4°C) overnight.

-

Filtration: Collect the white crystals via vacuum filtration. Wash with cold EtOH.

-

Yield: Typical yield is 75–85%.

Mechanism & Workflow Visualization

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution, catalyzed by the formation of a highly electrophilic N-benzoylpyridinium intermediate.

Caption: Activation of Benzoyl Chloride by Pyridine followed by stepwise acylation of Glucose hydroxyls.

Experimental Workflow

Caption: Step-by-step workflow from setup to purified product.

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful, compare your data against these standard metrics.

1H NMR Diagnostics (CDCl3, 400 MHz)

The anomeric proton (H-1) is the primary diagnostic tool for purity and anomeric configuration.

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Note |

| H-1 ( | 6.83 | Doublet (d) | 3.8 Hz | Target Product. Small |

| H-1 ( | 6.0 - 6.2 | Doublet (d) | 8.0 - 10.0 Hz | Impurity.[1] Large |

| Aromatic (Bz) | 7.2 - 8.2 | Multiplet (m) | - | Integration should match 25 protons (5 x Bz).[1] |

| Ring Protons | 4.5 - 6.0 | Multiplet | - | Deshielded due to ester groups.[1] |

Physical Properties[1][3]

-

Appearance: White crystalline needles or powder.

-

Melting Point: 185–188°C (Lit. value for

-anomer) [1].-

Note: A wide melting range (e.g., 170–180°C) indicates a mixture of anomers or solvent occlusion.

-

-

TLC:

(Hexane:EtOAc 2:1). Spot should be UV active and char black with

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oily Product | Residual Pyridine or Solvent | Perform an additional wash with 1M HCl.[1] Dry thoroughly under high vacuum. Attempt recrystallization with MeOH instead of EtOH. |

| Low Yield | Hydrolysis of BzCl | Ensure Glucose is dried strictly. Check anhydrous quality of Pyridine. |

| Mixed Anomers | Kinetic Control | Recrystallize twice from boiling Ethanol. The |

| Emulsion | Density similarity | When washing with Brine, allow longer settling time. Add a small amount of solid NaCl to the aqueous layer. |

Alternative Pyridine Removal (Acid-Sensitive Substrates):

If the substrate is acid-sensitive (not applicable for glucose but relevant for related glycosides), replace the HCl wash with a saturated aqueous Copper(II) Sulfate (

-

Indicator: The aqueous layer turns deep blue/purple (complexation with pyridine).[4] Repeat washes until the aqueous layer remains light blue [2].

References

-

PubChem Compound Summary. (n.d.). 1,2,3,4,6-Penta-O-benzoyl-alpha-D-glucopyranose (CID 10930521).[1][5][6] National Center for Biotechnology Information. Retrieved from [Link]

-

Rochester University Lab Manual. (n.d.). Workup Tips: Removing Sticky Reagents (Pyridine).[3] Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Roslund, M. U., et al. (2008).[7] Complete assignments of the 1H and 13C chemical shifts... of D-glucopyranose. Carbohydrate Research, 343(1), 101-112.[7] Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. synthose.com [synthose.com]

- 6. 1,2,3,4,6-Penta-O-benzoyl-alpha-D-glucopyranose | C41H32O11 | CID 10930521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmaceutical Intermediate Synthesis

Introduction: The Central Role of Intermediates in Modern Drug Synthesis

In the intricate multi-step process of creating an Active Pharmaceutical Ingredient (API), pharmaceutical intermediates are the essential chemical building blocks.[1] They are the discrete molecular compounds formed during the synthetic journey from basic raw materials to the final, therapeutically active drug substance. The quality, purity, and efficient synthesis of these intermediates are paramount, as they directly dictate the efficacy, safety, and economic viability of the final medication.[1][2][3] Well-designed intermediates offer crucial flexibility, allowing manufacturers to optimize synthetic routes, enhance API purity, and streamline production for scalability.[2][4] This guide provides an in-depth exploration of the synthesis of pivotal pharmaceutical intermediates, complete with detailed protocols, mechanistic insights, and a look into modern biocatalytic approaches. We will examine case studies from different therapeutic areas, including key building blocks for neuroscience and oncology agents, as well as a cutting-edge enzymatic synthesis for a modern antidiabetic drug.

Case Study 1: 2-Amino-5-bromopyridine - A Versatile Intermediate for Diverse APIs

2-Amino-5-bromopyridine is a critical heterocyclic building block used in the synthesis of a wide range of pharmaceuticals, particularly in oncology and neuroscience.[1] Its synthesis is a foundational process in medicinal chemistry, but one that presents a distinct challenge: achieving regioselectivity. The amino group in the starting material, 2-aminopyridine, is an activating group that directs electrophilic substitution to both the C3 and C5 positions. This can lead to a mixture of products, including the undesired 2-amino-3-bromopyridine and the over-brominated 2-amino-3,5-dibromopyridine.[5]

Mechanistic Insight: Controlling Regioselectivity

The key to a successful synthesis is to control the reaction conditions to favor bromination at the C5 position. This is typically achieved by managing the electrophilicity of the brominating agent and the reaction environment. Traditional methods use bromine in a protic acid like acetic acid, which can lead to byproducts. A more modern and often higher-yielding approach utilizes a milder, more selective brominating agent like phenyltrimethylammonium tribromide (PTAT), which releases bromine in a more controlled manner.[1][5]

Workflow for 2-Amino-5-bromopyridine Synthesis

Caption: Comparative workflows for the synthesis of 2-Amino-5-bromopyridine.

Quantitative Data Comparison

| Parameter | Protocol 1: Bromine in Acetic Acid | Protocol 2: Phenyltrimethylammonium Tribromide (PTAT) | Reference(s) |

| Starting Material | 2-Aminopyridine | 2-Aminopyridine | [2],[1] |

| Brominating Agent | Bromine in Glacial Acetic Acid | Phenyltrimethylammonium tribromide | [2],[1] |

| Solvent | Glacial Acetic Acid | Chloroform | [2],[1] |

| Reaction Temp. | < 20°C initially | 30°C | [2],[1] |

| Reported Yield | 62-67% | 75-81% | [1] |

| Appearance | Yellow Solid | Yellow Solid | [1] |

| Melting Point | 132-135 °C | Not specified, but product is identical | [1] |

Experimental Protocols

Protocol 1: Synthesis via Direct Bromination in Acetic Acid [2]

-

Materials:

-

2-Aminopyridine (282 g, 3.0 moles)

-

Glacial Acetic Acid (800 ml)

-

Bromine (480 g, 154 ml, 3.0 moles)

-

40% Sodium Hydroxide Solution

-

Petroleum Ether (b.p. 60-80°)

-

-

Procedure:

-

In a 2-liter three-necked flask equipped with a mechanical stirrer and dropping funnel, dissolve 2-aminopyridine in 500 ml of glacial acetic acid.

-

Cool the solution to below 20°C using an ice bath.

-

Prepare a solution of bromine in 300 ml of acetic acid. Add this solution dropwise to the cooled 2-aminopyridine solution over 1 hour with vigorous stirring.

-

After the addition is complete, stir the mixture for an additional period and then carefully neutralize by pouring it onto ice and adding 40% sodium hydroxide solution.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water until the washings are free of bromide ions.

-

To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried product with three 500-ml portions of hot petroleum ether.

-

The resulting 2-amino-5-bromopyridine is typically sufficiently pure for subsequent steps.

-

Protocol 2: Synthesis using Phenyltrimethylammonium Tribromide (PTAT) [1]

-

Materials:

-

2-Aminopyridine (9.4 g, 0.1 mol)

-

Phenyltrimethylammonium tribromide (37.6 g, 0.1 mol)

-

Chloroform (300 ml)

-

Saturated Sodium Chloride Solution

-

Anhydrous Sodium Sulfate

-

Benzene (for recrystallization)

-

-

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer and thermometer, add 2-aminopyridine, phenyltrimethylammonium tribromide, and chloroform.

-

Stir the mixture at 30°C for 2 hours.

-

Wash the reaction mixture with 40 ml of saturated sodium chloride solution. Separate the lower organic layer.

-

Wash the organic layer 2-3 times with 20 ml portions of water.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and remove the chloroform via rotary evaporation to yield an oil.

-

Cool the oil with ice water and add water to precipitate a solid crude product.

-

Recrystallize the crude product from benzene, filter, and dry to obtain the final product.

-

Case Study 2: 6-Chloropurine - A Precursor to Antimetabolite Drugs

6-Chloropurine is a pivotal intermediate in the synthesis of purine analogs, which are a class of antimetabolites widely used in chemotherapy and antiviral therapies.[6] These drugs function by mimicking endogenous purines (adenine and guanine), thereby interfering with nucleic acid synthesis and disrupting the proliferation of rapidly dividing cells, such as cancer cells or viruses.[7] A prime example of its application is the synthesis of 6-Mercaptopurine, a well-established drug for treating certain types of leukemia.[8]

Synthetic Pathway: From Hypoxanthine to 6-Mercaptopurine

The synthesis begins with hypoxanthine, a naturally occurring purine derivative. The critical transformation is the conversion of the hydroxyl group at the 6-position into a good leaving group—in this case, a chlorine atom. This is achieved through a chlorination reaction, typically using phosphoryl chloride (POCl₃).[9] The resulting 6-chloropurine is highly reactive towards nucleophilic substitution.[10] In the final step, the chlorine atom is displaced by a thiol group to yield 6-mercaptopurine. This can be accomplished using reagents like potassium hydrosulfide or thiourea followed by hydrolysis.[11][12][13]

Caption: General synthetic scheme for 6-Mercaptopurine production.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloropurine from Hypoxanthine [11]

-

Materials:

-

Hypoxanthine

-

Phosphoryl chloride (POCl₃)

-

Dimethylaniline (or other unreactive base)

-

-

Procedure:

-

Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as POCl₃ is highly corrosive and reactive.

-

Combine hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethylaniline.

-

Heat the reaction mixture under reflux. The reaction can also be performed under pressure without a base.

-

After the reaction is complete, the excess phosphoryl chloride is carefully quenched, typically by slowly adding the reaction mixture to ice.

-

The precipitated 6-chloropurine is collected by filtration, washed with cold water, and dried.

-

Protocol 2: Synthesis of 6-Mercaptopurine from 6-Chloropurine [11]

-

Materials:

-

6-Chloropurine (2.5 g)

-

Potassium hydrosulfide (KSH) solution (36 ml, 1N)

-

Sodium Hydroxide (2N)

-

Acid for pH adjustment (e.g., Acetic Acid)

-

-

Procedure:

-

Heat 6-chloropurine with a solution of potassium hydrosulfide in a sealed tube at 100°C for approximately 7 hours.

-

After cooling, open the tube and make the contents alkaline by adding 2N sodium hydroxide.

-

Filter the solution to remove any insoluble materials.

-

Acidify the filtrate to a pH of approximately 4.

-

The precipitated 6-mercaptopurine is collected by filtration.

-

Wash the product sequentially with water, alcohol, and ether, then air dry.

-

Case Study 3: Biocatalytic Synthesis of a Chiral Amine Intermediate for Sitagliptin

Sitagliptin is a potent inhibitor of the dipeptidyl peptidase 4 (DPP-4) enzyme, used for the treatment of type 2 diabetes. A key structural feature of Sitagliptin is its chiral β-amino acid moiety. The synthesis of this chiral center is a critical challenge. While traditional chemical methods exist, modern pharmaceutical manufacturing increasingly turns to biocatalysis for its exceptional enantio- and regioselectivity, mild reaction conditions, and greener footprint.[3][5][9]

Mechanistic Insight: A Multi-Enzyme Cascade

A highly efficient approach for synthesizing the Sitagliptin intermediate involves a multi-enzyme cascade system.[14][15] This "one-pot" reaction uses a combination of enzymes to perform sequential transformations, avoiding the need to isolate intermediates, which improves efficiency and reduces waste. A common strategy employs an esterase to hydrolyze a β-keto ester starting material into the corresponding β-keto acid. This acid is then a substrate for a transaminase (TA) enzyme, which performs the key asymmetric amination to install the chiral amine with high enantiomeric purity.[14][16] To drive the reaction forward and manage byproducts, additional enzymes like aldehyde reductase (AHR) and formate dehydrogenase (FDH) can be included to recycle cofactors and remove inhibitory byproducts.[14][15]

Sources

- 1. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]

- 6. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 11. US2832781A - 6-chloropurine - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. 6-Mercaptopurine monohydrate synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

stereoselective glycosylation with 2,3,4,6-Tetrabenzoyl-D-glucopyranose

Application Note: -Selective Glycosylation with 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose[1]

1Executive Summary

This guide details the protocol for utilizing 2,3,4,6-tetra-O-benzoyl-D-glucopyranose as a precursor for constructing 1,2-trans (

This workflow focuses on the Schmidt Trichloroacetimidate activation method, currently the industry standard for converting the stable hemiacetal intermediate into a highly reactive, stereoselective donor.

Key Advantages[1][2]

-

Stereocontrol: The C-2 benzoyl ester directs nucleophilic attack exclusively to the

-face.[1] -

Stability: Benzoyl groups are robust under acidic glycosylation conditions, preventing migration.

-

Scalability: The trichloroacetimidate donor is stable enough for purification and storage, unlike unstable glycosyl halides.

Mechanistic Principles: The "Self-Validating" Stereocontrol[1]

Understanding the mechanism is critical for troubleshooting. The high

The Acyloxonium Pathway

Upon activation of the leaving group (LG) by a Lewis Acid (Promoter), the reaction does not proceed through a simple oxocarbenium ion. Instead, the carbonyl oxygen of the C-2 benzoyl group performs an intramolecular attack on the anomeric carbon (C-1).

-

Departure of LG: Formation of the oxocarbenium ion.

-

Anchimeric Assistance: The C-2 ester carbonyl attacks C-1, forming a five-membered dioxolenium (acyloxonium) ion .[1]

-

Face Blocking: This ring effectively blocks the

-face (bottom face) of the glucose ring. -

Nucleophilic Attack: The glycosyl acceptor (alcohol) is forced to attack from the open

-face (top face), resulting in a 1,2-trans glycoside.[1]

Pathway Visualization

The following diagram illustrates the causality of the stereoselection.

Figure 1: Mechanistic pathway showing how the C-2 Benzoyl group enforces

Experimental Protocols

Protocol A: Synthesis of the Donor (Imidate Formation)

The starting material, 2,3,4,6-tetra-O-benzoyl-D-glucopyranose (hemiacetal), is relatively inert toward acceptors.[1] It must be activated into a trichloroacetimidate.

Reagents:

-

Starting Material: 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose (Hemiacetal).[1]

-

Reagent: Trichloroacetonitrile (

). -

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Catalytic amount).[1]

Step-by-Step Methodology:

-

Drying: Dissolve the hemiacetal (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

or Ar). -

Reagent Addition: Add trichloroacetonitrile (5.0 equiv). The large excess drives the equilibrium and serves as a co-solvent.

-

Catalysis: Cool the solution to 0°C. Add DBU (0.1 equiv) dropwise.

-

Note: Stronger bases (NaH) are not recommended as they may cause acyl migration or hydrolysis of the benzoyl esters.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1–2 hours.

-

Monitoring: TLC (Hexane/EtOAc 2:1).[1] The product (Imidate) usually runs higher (less polar) than the hemiacetal.

-

-

Work-up: Concentrate the mixture directly under reduced pressure. Do not perform an aqueous wash, as the imidate is sensitive to hydrolysis.

-

Purification: Flash column chromatography on silica gel neutralized with 1% Triethylamine (

).-

Critical: Silica is acidic. Without

, the imidate will decompose on the column. -

Eluent: Hexane/EtOAc (3:1) + 0.5%

.

-

Protocol B: Stereoselective Glycosylation

This step couples the activated donor with the acceptor alcohol.

Reagents:

-

Donor: 2,3,4,6-Tetra-O-benzoyl-D-glucopyranosyl trichloroacetimidate (from Protocol A).[1]

-

Acceptor: Target alcohol (ROH).[1]

-

Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1]

-

Solvent: Anhydrous DCM (stabilizes the

-intermediate via dipole effects).[1] -

Additives: Activated 4Å Molecular Sieves (Powdered).[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under vacuum; backfill with Argon.

-

Loading: Add the Donor (1.2 equiv) and Acceptor (1.0 equiv) to the flask.

-

Solvation: Add anhydrous DCM (0.05 M relative to Acceptor). Add 4Å Molecular Sieves (100 wt% relative to substrate mass).

-

Scavenging: Stir the mixture at RT for 30 minutes to ensure the sieves remove all trace water.

-

Why? Water competes with the acceptor, hydrolyzing the donor back to the hemiacetal.

-

-

Activation: Cool the mixture to -20°C.

-

Note: While benzoyl donors are "disarmed" (less reactive), -20°C prevents side reactions (orthoester formation) while allowing the reaction to proceed.[1]

-

-

Promoter Addition: Add TMSOTf (0.1 – 0.2 equiv) dropwise.

-

Reaction: Stir at -20°C. Monitor by TLC. If sluggish, slowly warm to 0°C. Reaction time is typically 1–4 hours.

-

Quenching: Add

(2 equiv) to neutralize the acid. -

Work-up: Filter through Celite to remove sieves.[1][2] Wash filtrate with

(sat.), then Brine.[2] Dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Summary & Troubleshooting

Reaction Workflow Diagram

Figure 2: Operational workflow for the synthesis of

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Water in solvent/reagents.[1] | Flame-dry glassware; increase MS 4Å load; redistill DCM over |

| Orthoester Formation | Reaction temperature too high; Acceptor is sterically hindered. | Keep reaction at -20°C or -40°C. Use stronger promoter (TBSOTf) at lower temp.[1] |

| Donor Decomposition on Column | Acidic Silica. | Pre-treat silica column with 1-2% Triethylamine ( |

| Anomerization of product. | Quench reaction immediately upon completion; avoid prolonged exposure to Lewis Acid. | |

| Slow Reaction | "Disarmed" nature of Benzoyl group.[3] | Increase promoter concentration to 0.5 equiv; warm slightly to 0°C. |

Stoichiometry Guide

| Component | Equivalents (Standard) | Equivalents (Difficult Acceptor) |

| Acceptor (ROH) | 1.0 | 1.0 |

| Donor (Imidate) | 1.2 - 1.5 | 2.0 |

| TMSOTf | 0.1 - 0.2 | 0.5 |

| MS 4Å | 100 mg/mmol | 200 mg/mmol |

References

-

Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of

- and -

Demchenko, A. V. (2003). 1,2-cis O-Glycosylation: Methods, Strategies, Principles. Current Organic Chemistry. (Reference for NGP mechanisms).

-

Nigudkar, S. S., & Demchenko, A. V. (2015). Stereocontrolled chemical glycosylation.[2][4][5] Chemical Science.[6]

-

Fügedi, P., et al. (1987). Thioglycosides as glycosylating agents in oligosaccharide synthesis.[7] Glycoconjugate Journal. (Comparative reference for armed/disarmed concepts).

Sources

- 1. synthose.com [synthose.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Large-Scale Synthesis and Purification of 2,3,4,6-Tetrabenzoyl-D-glucopyranose

This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes scalability, reproducibility, and purity, adhering to the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principles.

Executive Summary

2,3,4,6-Tetrabenzoyl-D-glucopyranose (Tetra-Bz-Glc) is a critical intermediate in carbohydrate chemistry, serving as a versatile glycosyl donor precursor .[1][2] Unlike benzyl ethers, the benzoyl ester groups at C-2 provide "neighboring group participation" (anchimeric assistance), directing glycosylation reactions toward 1,2-trans stereoselectivity (e.g.,

While direct selective benzoylation of glucose is possible, it is notoriously difficult to scale due to regio-isomeric mixtures.[1] This guide details the industry-standard "Protection-Deprotection" strategy : quantitative perbenzoylation to 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose, followed by highly selective anomeric hydrolysis.[1] This route ensures >98% purity without chromatographic separation.

Process Logic & Strategic Analysis

The Synthetic Pathway

The synthesis is split into two unit operations designed for scalability:

-

Global Protection: Kinetic trapping of the pyranose form using Benzoyl Chloride (BzCl) in Pyridine.

-

Regioselective Hydrolysis: Exploiting the anomeric effect . The ester bond at C-1 is electronically distinct (acetal-like character) and more susceptible to nucleophilic attack by amines (e.g., Benzylamine) than the secondary esters at C-2, C-3, or C-4.[1]

Visual Workflow

The following diagram illustrates the reaction sequence and critical control points.

Caption: Two-step scalable synthesis workflow highlighting critical process safety and selectivity controls.

Detailed Experimental Protocols

Protocol A: Synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose

Objective: Convert D-Glucose to the fully protected penta-benzoate.[1] Scale: 50 g Input (Scalable to kg).

Reagents & Materials

| Reagent | Equivalents | Role |

| D-Glucose (Anhydrous) | 1.0 eq | Starting Material |

| Benzoyl Chloride (BzCl) | 6.0 eq | Acylating Agent |

| Pyridine | Solvent/Base | Solvent & Proton Scavenger |

| Dichloromethane (DCM) | Workup | Extraction Solvent |

Step-by-Step Procedure

-

Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with an overhead stirrer, internal thermometer, and addition funnel. Flush with Nitrogen (

). -

Dissolution: Add D-Glucose (50.0 g, 277 mmol) and Pyridine (300 mL) . Stir at room temperature. Note: Glucose dissolves slowly; heating to 60°C speeds this up, but the solution MUST be cooled back to 0°C before adding BzCl.

-

Addition (Critical): Cool the mixture to 0°C using an ice/salt bath. Add Benzoyl Chloride (193 mL, 1.66 mol) dropwise via the addition funnel.

-

Process Control: Maintain internal temperature below 10°C . The reaction is highly exothermic.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12–16 hours .

-

Validation: TLC (Hexane/EtOAc 3:1) should show complete consumption of polar starting material and formation of a high-Rf spot.

-

-

Quench: Cool to 0°C. Add Water (50 mL) dropwise to hydrolyze excess BzCl. Stir for 30 mins.

-

Workup: Pour the mixture into Ice Water (1 L) . The product often precipitates as a sticky solid or oil. Extract with DCM (2 x 500 mL) .

-

Washing: Wash the organic layer sequentially with:

-

1M HCl (3 x 400 mL) – Crucial to remove Pyridine.

-

Sat. NaHCO3 (2 x 400 mL) – Neutralize acid.

-

Brine (1 x 400 mL) .

-

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize the crude solid from Ethanol (hot) or Acetone/Water .

-

Expected Yield: ~170–180 g (85–90%).

-

Appearance: White crystalline solid.

-

Protocol B: Selective Hydrolysis to 2,3,4,6-Tetrabenzoyl-D-glucopyranose

Objective: Selectively remove the C-1 anomeric benzoyl group using Benzylamine.[1] Mechanism: The nucleophilic amine attacks the most reactive ester (anomeric), forming N-benzylbenzamide as a byproduct.

Reagents & Materials

| Reagent | Equivalents | Role |

| Penta-O-benzoyl-D-glucose | 1.0 eq | Intermediate from Protocol A |

| Benzylamine | 1.2 - 1.5 eq | Selective Nucleophile |

| THF (Tetrahydrofuran) | Solvent | Reaction Medium |

| Ethyl Acetate / Hexane | Purification | Crystallization Solvents |

Step-by-Step Procedure

-

Setup: In a 1L round-bottom flask, dissolve Penta-O-benzoyl-D-glucose (100.0 g, 142.7 mmol) in THF (500 mL) .

-

Addition: Add Benzylamine (18.7 mL, ~171 mmol) in one portion at Room Temperature.

-

Reaction: Stir at 20–25°C .

-

Workup:

-

Dilute with Ethyl Acetate (600 mL) .

-

Wash with 1M HCl (2 x 300 mL) to remove excess benzylamine. This step is critical to stop the reaction.

-

Wash with Brine (300 mL) .

-

Dry over

and concentrate to a thick foam/oil.

-

-

Purification (Crystallization):

-

Dissolve the crude residue in a minimum amount of DCM or Ethyl Acetate (warm).

-

Slowly add Hexane (or Heptane) until the solution turns slightly turbid.

-

Add a seed crystal if available. Store at 4°C overnight.

-

-

Filtration: Collect the white solid by vacuum filtration. Wash with cold Hexane.

-

Expected Yield: ~70–75 g (80–85%).

-

Melting Point: ~118–125°C (Mixture of

anomers).

-

Analytical Validation

To ensure the protocol was successful, compare your data against these standards:

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | Yellowing indicates residual pyridine or amine.[1] |

| TLC | Single spot, Rf ~0.3-0.4 | Solvent: Hexane/EtOAc (1:1).[1] |

| 1H NMR (CDCl3) | Anomeric -OH signal | Usually a broad singlet/doublet at |

| 1H NMR (Anomeric H) | Distinct shift upfield compared to Penta-Bz precursor.[1] | |

| Mass Spec (ESI) | [M+Na]+ = 619.16 | Confirm mass of Tetra-Bz (MW = 596.54).[1] |

Troubleshooting & Optimization

Issue 1: The reaction mixture turned into a gel during Benzoylation.

-

Cause: Insufficient solvent or temperature too low causing pyridine to freeze/thicken.

-

Fix: Increase Pyridine volume or gently warm to 10°C. Ensure mechanical stirring is used for scales >50g.

Issue 2: Over-hydrolysis in Step 2 (Formation of Tri-benzoate).

-

Cause: Reaction time too long or too much Benzylamine used.

-

Fix: Quench the reaction with dilute HCl immediately upon disappearance of the starting material. Do not let it run overnight. Alternatively, use Hydrazine Acetate in DMF (50°C) for even higher selectivity, though workup is more tedious [1].

Issue 3: Product is an oil and won't crystallize.

-

Cause: Residual solvent or impurities (N-benzylbenzamide).[1]

-

Fix: Ensure the HCl wash in Step 2 was thorough. Azeotrope with toluene to remove trapped THF. Use a DCM/Hexane system for crystallization: dissolve in DCM, add Hexane, evaporate DCM slowly on a rotavap until precipitation starts.

References

-

Zhang, Z., et al. "Selective Anomeric Deacetylation of Peracetylated Sugars." Carbohydrate Research, vol. 340, no. 1, 2011.

-

BenchChem. "Application Notes and Protocols for the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose." BenchChem Technical Guides, 2025.

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

-

Exner, C.J., et al. "Anomeric Selectivity in the Synthesis of Galloyl Esters." Journal of Carbohydrate Chemistry, 2009.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3,4,6-Tetrabenzoyl-D-glucopyranose

Welcome to the technical support center for the synthesis of 2,3,4,6-Tetrabenzoyl-D-glucopyranose. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable carbohydrate intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Chemistry of Selective Benzoylation

The synthesis of 2,3,4,6-Tetrabenzoyl-D-glucopyranose presents a common challenge in carbohydrate chemistry: achieving selective protection of multiple hydroxyl groups with similar reactivity. Direct benzoylation of D-glucose often leads to a complex mixture of partially and fully benzoylated products, making purification difficult and reducing the overall yield.

A more robust and higher-yielding strategy involves a two-step approach:

-

Protection of the Anomeric Position: D-glucose is first converted to its methyl glycoside, typically methyl α-D-glucopyranoside. This protects the most reactive anomeric hydroxyl group and simplifies the subsequent benzoylation.

-

Perbenzoylation: The four remaining hydroxyl groups of the methyl glycoside are then benzoylated.

-

Selective Deprotection: The anomeric methyl group is selectively cleaved under acidic conditions to yield the desired 2,3,4,6-Tetrabenzoyl-D-glucopyranose.

This guide will focus on troubleshooting and optimizing this widely adopted synthetic pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Final Product

-

Symptom: The isolated yield of 2,3,4,6-Tetrabenzoyl-D-glucopyranose is significantly lower than expected.

-

Potential Causes & Solutions: